Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate
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Overview
Description
The compound “Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .
Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, transesterification, and reactions with Grignard reagents .Scientific Research Applications
Polymorphic Forms and Characterization Techniques
Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate, similar to related compounds, can exhibit polymorphism, presenting challenges in analytical and physical characterization. Spectroscopic and diffractometric techniques, including solid-state nuclear magnetic resonance (SSNMR), are used to study these polymorphic forms (Vogt et al., 2013).
Enzymatic Synthesis Processes
Enzymatic processes are developed for the synthesis of key intermediates in drug manufacturing. For instance, ketoreductase (KRED) can transform specific ketones into chiral alcohols, showing potential for large-scale industrial applications (Guo et al., 2017).
Chemical Transformations and Syntheses
Various chemical transformations and syntheses are conducted using compounds similar to Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate. These processes include ring expansion reactions and the preparation of cyclic compounds, offering insight into novel synthetic pathways (Tsuzuki et al., 1977).
Molecular Spectroscopy and Fluorescence Studies
Molecular spectroscopic methods, including fluorescence spectroscopy, are applied to similar compounds for better understanding of their structural properties. These studies are crucial for developing materials with specific optical characteristics (Sathyamoorthi et al., 1994).
Chemoenzymatic Synthesis
Chemoenzymatic synthesis processes, such as the reduction of ethyl 2-hydroxy-3-oxooctanoate to produce specific lactones, demonstrate the versatility and efficiency of enzymatic methods in organic synthesis (Fadnavis et al., 1999).
Asymmetric Synthesis
Asymmetric synthesis of intermediates for complex molecules is achieved through enzymatic reduction, showcasing the potential of biocatalysis in producing chiral compounds (Tsuboi et al., 1987).
Synthesis of Heterocycles
Compounds like Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate can be intermediates for the synthesis of a wide range of heterocycles, demonstrating their versatility in organic chemistry (Honey et al., 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-13(17)11-14(18)10-12/h9-11H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMIGYUQTVUUHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645588 |
Source
|
Record name | Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate | |
CAS RN |
898752-46-0 |
Source
|
Record name | Ethyl 3,5-difluoro-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898752-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70645588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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